Methoxyfenozide-d3
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Overview
Description
Methoxyfenozide-d3 is an isotope-labeled analog of the diacylhydrazine insecticide methoxyfenozide, where the methoxy protons are replaced by deuterium . Methoxyfenozide itself is a substituted dibenzoylhydrazine that functions as an insecticide by accelerating the moulting process in insects. It acts as an ecdysone agonist, substituting for the natural insect moulting hormone, 20-hydroxyecdysone .
Preparation Methods
The preparation of methoxyfenozide-d3 involves the synthesis of methoxyfenozide followed by the incorporation of deuterium. The synthetic route typically includes the following steps:
Synthesis of Methoxyfenozide: This involves the reaction of 3-methoxy-2-methylbenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base to form the corresponding hydrazide.
Deuterium Incorporation: The methoxy protons are replaced by deuterium using deuterated reagents under specific reaction conditions.
Chemical Reactions Analysis
Methoxyfenozide-d3 undergoes various chemical reactions, including:
Oxidation: It can perform oxidation reactions such as caffeine 8-oxidation and midazolam 1’-hydroxylation.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the methoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxyfenozide-d3 has several scientific research applications:
Chemistry: It is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Biology: It is used to study the effects of ecdysone agonists on insect development and moulting.
Industry: It is used in the agricultural industry as an insecticide to control pests in crops.
Mechanism of Action
Methoxyfenozide-d3 exerts its effects by binding with high affinity to the ecdysone receptor complex, functioning as a potent agonist of the insect moulting hormone, 20-hydroxyecdysone . This binding accelerates the moulting process, leading to premature and incomplete moulting, which ultimately results in the death of the insect larvae .
Comparison with Similar Compounds
Methoxyfenozide-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry. Similar compounds include:
Methoxyfenozide: The non-deuterated analog used as an insecticide.
Tebufenozide: Another ecdysone agonist used as an insecticide.
Chromafenozide: A similar compound with insecticidal properties.
These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-(trideuteriomethoxy)benzohydrazide |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i7D3 |
InChI Key |
QCAWEPFNJXQPAN-UKDQJQFQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1C)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C |
Origin of Product |
United States |
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